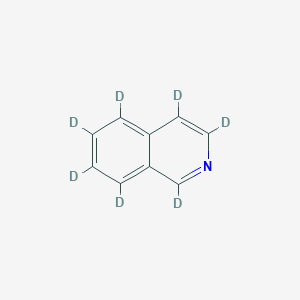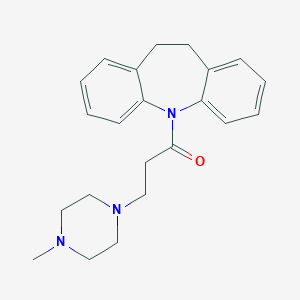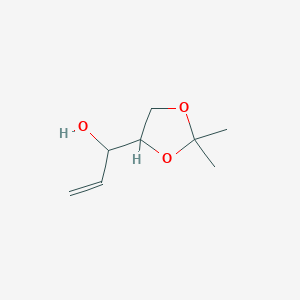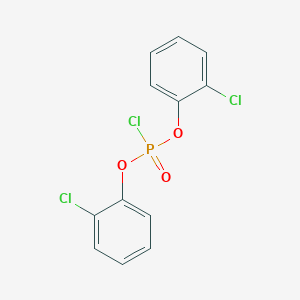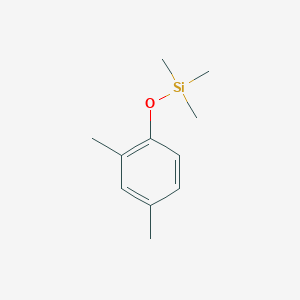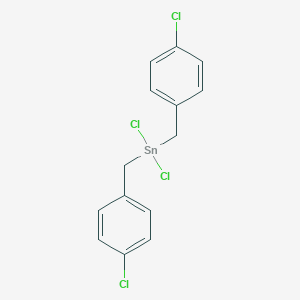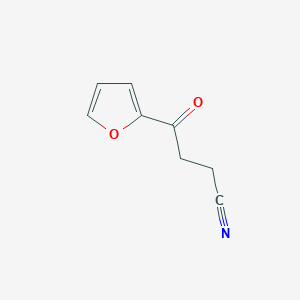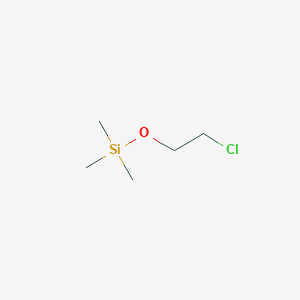
Trimethylsilylperrhenate
Übersicht
Beschreibung
Trimethylsilylperrhenate is a chemical compound with the molecular formula C3H10O4ReSi . It is also known by other names such as trimethylsilyl perrhenate, hydroxy(trimethyl)silane;trioxorhenium, and Rhenium,trioxo(trimethylsilanolato)- .
Molecular Structure Analysis
The molecular structure of Trimethylsilylperrhenate consists of a rhenium atom bonded to three oxygen atoms and a trimethylsilanol group . The InChI string representation of the molecule isInChI=1S/C3H10OSi.3O.Re/c1-5(2,3)4;;;;/h4H,1-3H3;;;; . Physical And Chemical Properties Analysis
Trimethylsilylperrhenate has a molecular weight of 324.40 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 71.4 Ų . The exact mass and monoisotopic mass of the compound are both 324.990588 g/mol .Wissenschaftliche Forschungsanwendungen
1. Nuclear Magnetic Resonance Studies
Trimethylsilyl compounds, including trimethylsilylperrhenate, have been extensively studied using nuclear magnetic resonance (NMR) techniques. These studies focus on understanding the chemical shifts, coupling constants, and spin-lattice relaxation times in organosilicon chemistry, which are crucial for elucidating molecular structures and dynamics (Harris & Kimber, 1975).
2. Synthesis and Chemical Modification
Trimethylsilyl groups are used to control regiochemistry, prevent overreduction, and avoid bond cleavage in the reduction of aromatic compounds. This approach is pivotal in synthetic chemistry for producing complex molecular structures with high precision (Marcinow, Clawson, & Rabideau, 1989).
3. Analytical Chemistry
The method of trimethylsilylation has been applied in analytical chemistry to study sodium silicate solutions. This process helps to characterize the anion distribution in solutions, providing insights into the composition and structure of these chemical systems (Glasser, Lachowski, & Cameron, 2007).
4. Structural Determination of Silicates
Trimethylsilylation technique is instrumental in the structural determination of mineral silicates. It offers valuable information about the molecular size distribution of silicate anions and the aluminum distribution in silicate backbones, critical for understanding various materials like glasses, cements, and concretes (Currell & Parsonage, 1981).
5. Synthesis of Complex Metal Compounds
Trimethylsilyl derivatives are effective reagents for synthesizing early transition metal complexes. This methodology provides improved routes for the synthesis of various metal complexes, showcasing the versatility of trimethylsilyl groups in inorganic chemistry (Cardoso, Clark, & Moorhouse, 1980).
6. Environmental Analysis
In environmental analysis, trimethylsilylation is used for the simultaneous determination of pharmaceutical residues and endocrine disruptors in wastewater and sewage samples. This technique enhances the analytical capabilities for monitoring environmental pollutants (Samaras, Thomaidis, Stasinakis, & Lekkas, 2011).
7. Drug Synthesis and Analysis
Trimethylsilyl groups serve as a carboxyl protecting group in drug synthesis, allowing for selective removal and replacement during chemical transformations. This is particularly useful in the synthesis of complex molecules like curvularin (Gerlach, 1977).
8. Advanced Materials and Polymer Chemistry
Trimethylsilyl derivatives have significant roles in the synthesis of advanced materials and polymers. Their application in creating polyorganosiloxane materials from micas and modifying these products physically and chemically demonstrates their utility in materials science (Chatgilialoglu, Ferreri, Landais, & Timokhin, 2018).
Eigenschaften
IUPAC Name |
hydroxy(trimethyl)silane;trioxorhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10OSi.3O.Re/c1-5(2,3)4;;;;/h4H,1-3H3;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJDDRALPATORK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O.O=[Re](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O4ReSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



